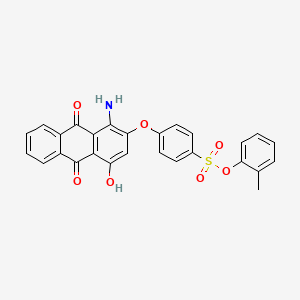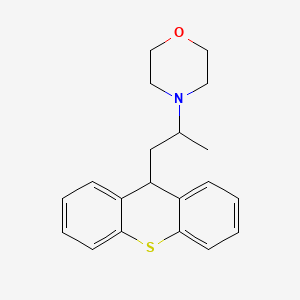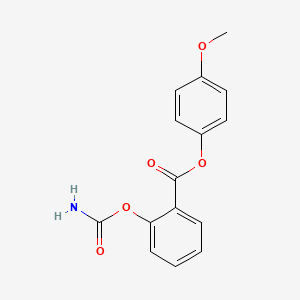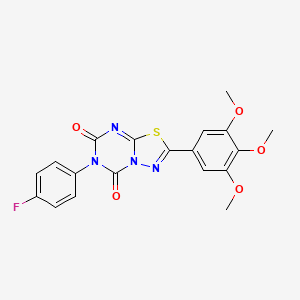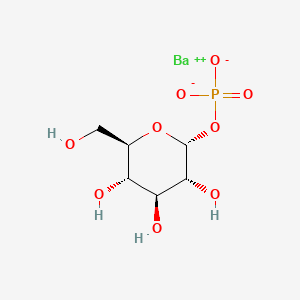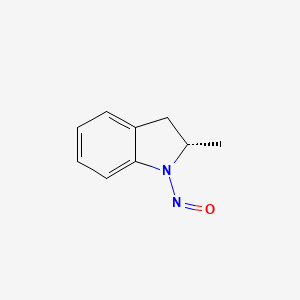
Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to an acetamide group through a thioether linkage. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-mercaptoquinazolinone with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol at room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The thioether linkage and acetamide group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3,4-Dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)-N-(2-fluorophenyl)acetamide
- 2-((3,4-Dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)-N-(4-chlorophenyl)acetamide
Uniqueness
Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)- is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
134615-82-0 |
|---|---|
Formule moléculaire |
C14H17N3O2S |
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
2-(3-butyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C14H17N3O2S/c1-2-3-8-17-13(19)10-6-4-5-7-11(10)16-14(17)20-9-12(15)18/h4-7H,2-3,8-9H2,1H3,(H2,15,18) |
Clé InChI |
DGNLABJZQCRQNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


